N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide
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Overview
Description
N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide: is an organic compound with the molecular formula C17H17NOS It is characterized by the presence of a thiophene ring, a phenyl ring substituted with a hexynyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide typically involves the following steps:
Formation of the Hexynyl Substituent: The hexynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Amidation Reaction: The resulting hexynyl-substituted phenyl compound can then undergo an amidation reaction with 2-thiophenecarboxylic acid or its derivatives to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the alkyne group to form alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Biology: In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s structural features suggest it could be explored for pharmacological activity, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In industrial applications, N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide may be used in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide would depend on its specific application. For instance, if used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
N-[3-(1-hexynyl)phenyl]-2-furancarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-[3-(1-hexynyl)phenyl]-2-pyridinecarboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness: N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with furan or pyridine rings. These differences can influence the compound’s reactivity, binding interactions, and overall chemical behavior.
Properties
IUPAC Name |
N-(3-hex-1-ynylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-2-3-4-5-8-14-9-6-10-15(13-14)18-17(19)16-11-7-12-20-16/h6-7,9-13H,2-4H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMOPTALZIRKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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